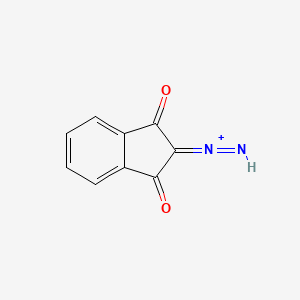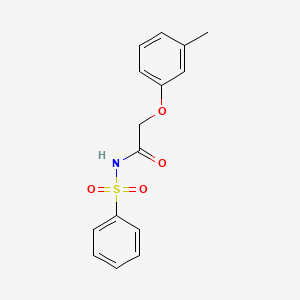
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide is an organic compound characterized by the presence of two hydroxyethyl groups and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts, such as zinc-doped calcium oxide, can further improve the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-nitrobenzamide derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of N,N-bis(2-hydroxyethyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: This compound has similar hydroxyethyl groups but differs in its sulfonic acid moiety.
N,N-bis(2-hydroxyethyl)ethylenediamine: This compound contains an ethylenediamine backbone instead of a benzamide moiety.
N,N-bis(2-hydroxyethyl)oleamide: This compound has a similar structure but contains an oleamide moiety instead of a nitrobenzamide moiety
Uniqueness
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide is unique due to the presence of both hydroxyethyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
5467-17-4 |
|---|---|
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O5/c14-7-5-12(6-8-15)11(16)9-1-3-10(4-2-9)13(17)18/h1-4,14-15H,5-8H2 |
Clé InChI |
YPJBWGHOTZQGDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N(CCO)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)



![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)
![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)
